ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate
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Overview
Description
Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate is a fascinating organic compound known for its unique structural features and versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate typically involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by their assembly into the final compound. Key steps include:
Pyridine Ring Synthesis: : Chlorination and trifluoromethylation of a suitable pyridine precursor.
Pyrimidine Ring Synthesis: : Cyclization reactions involving suitable precursors to form the 2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl moiety.
Final Coupling: : Formation of the ethyl acetate ester linkage to connect the pyridine and pyrimidine rings.
Reaction conditions vary, but often involve the use of catalysts, controlled temperatures, and specific solvents to optimize yields and purity.
Industrial Production Methods
For industrial-scale production, optimization of each synthetic step is crucial. This typically involves:
High-throughput Screening: : Identifying optimal catalysts and reaction conditions.
Flow Chemistry: : Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: : Utilizing advanced chromatographic and crystallization methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate can undergo various types of reactions, including:
Substitution Reactions: : The chloro group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: : The compound can participate in redox reactions, altering the oxidation state of certain functional groups.
Ester Hydrolysis: : The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing/Reducing Agents: : For redox reactions, commonly used agents include hydrogen peroxide (oxidizing) and sodium borohydride (reducing).
Acidic/Basic Catalysts: : For ester hydrolysis, hydrochloric acid (acidic) or sodium hydroxide (basic) can be used.
Major Products
Products of these reactions can vary widely based on the specific reagents and conditions used. For example:
Substitution: : Formation of derivatives with different substituents on the pyridine ring.
Redox: : Conversion to various oxidized or reduced forms, potentially altering biological activity.
Hydrolysis: : Breakdown into the corresponding acid and alcohol components.
Scientific Research Applications
Ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate has numerous applications across various fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor.
Medicine: : Studied for its potential therapeutic effects, particularly in modulating enzymatic activity or receptor interactions.
Industry: : Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both pyridine and pyrimidine rings allows it to engage in various binding interactions, potentially affecting biological pathways. Detailed mechanistic studies often reveal its ability to inhibit certain enzymes, disrupt protein-protein interactions, or modulate signaling pathways.
Comparison with Similar Compounds
Similar compounds to ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate include other pyridine-pyrimidine hybrids with different substituents.
Examples: : Compounds with variations in the position or nature of the chloro and trifluoromethyl groups.
Uniqueness: : The specific combination of a chloro and trifluoromethyl group at particular positions on the pyridine ring, coupled with the ester linkage, imparts unique chemical and biological properties.
Hope you find this deep dive into this compound as fascinating as I do! This compound has so much potential across multiple scientific disciplines.
Properties
IUPAC Name |
ethyl 2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O4/c1-2-25-11(23)7-21-10(22)3-4-20(13(21)24)12-9(15)5-8(6-19-12)14(16,17)18/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALIXYQZYFZWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=CN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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